molecular formula C12H21NO B13322985 2-(4-Methylpiperidin-2-yl)cyclohexan-1-one

2-(4-Methylpiperidin-2-yl)cyclohexan-1-one

Cat. No.: B13322985
M. Wt: 195.30 g/mol
InChI Key: BCWCDOCBQVEGNK-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C12H21NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperidin-2-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition is one such method . The resulting moieties can be converted into piperidines by reduction.

Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation, cyclization, and other multicomponent reactions. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpiperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in these reactions include organocopper reagents, Grignard reagents, and various oxidizing agents. For example, cyclohexenone, a related compound, reacts with organocopper compounds in a 1,4-addition (Michael addition) or with Grignard reagents in a 1,2-addition .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with organocopper reagents typically results in the formation of substituted piperidines .

Scientific Research Applications

2-(4-Methylpiperidin-2-yl)cyclohexan-1-one has various scientific research applications. It is used in the synthesis of biologically active piperidines, which are important in the pharmaceutical industry. Additionally, piperidine derivatives are used in the synthesis of natural products and other complex molecules .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on receptor sites or enzymes, modulating their activity. The exact mechanism depends on the specific derivative and its intended application .

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2-(4-methylpiperidin-2-yl)cyclohexan-1-one

InChI

InChI=1S/C12H21NO/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14/h9-11,13H,2-8H2,1H3

InChI Key

BCWCDOCBQVEGNK-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)C2CCCCC2=O

Origin of Product

United States

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